molecular formula C15H21Cl2NO2 B1318374 Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158756-78-5

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride

Cat. No.: B1318374
CAS No.: 1158756-78-5
M. Wt: 318.2 g/mol
InChI Key: IXTQLJSVPCNGQD-UHFFFAOYSA-N
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Description

Significance of Piperidine Derivatives in Chemical Research

Piperidine derivatives constitute one of the most important classes of synthetic fragments in modern chemical research, playing a pivotal role across multiple scientific disciplines. The fundamental importance of these compounds stems from their ubiquitous presence in pharmaceuticals, with piperidine-containing structures found in more than twenty distinct classes of therapeutic agents. The six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, provides exceptional versatility for chemical modification and functionalization.

Piperidine derivatives serve as essential building blocks in organic synthesis, functioning as both synthetic intermediates and final target molecules. Their utility extends beyond pharmaceutical applications to include roles in agrochemical development, rubber synthesis, corrosion inhibition, and catalysis. The inherent basicity of the nitrogen atom in the piperidine ring enables these compounds to participate in diverse chemical transformations, including hydrogen bond formation, acid-base reactions, and coordination chemistry.

The structural diversity achievable through piperidine modification has led to the development of compounds with wide-ranging biological activities. These include anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Such broad pharmacological activity profiles underscore the importance of continued research into novel piperidine derivatives and their potential applications in therapeutic development.

Historical Context and Discovery of Chlorobenzyl-Substituted Piperidine Compounds

The historical development of chlorobenzyl-substituted piperidine compounds represents a significant chapter in the evolution of heterocyclic chemistry. The introduction of halogenated benzyl groups to piperidine scaffolds emerged from systematic structure-activity relationship studies aimed at optimizing biological activity and chemical stability. This approach has proven particularly successful in pharmaceutical development, where chlorobenzyl substituents often enhance receptor binding affinity and metabolic stability.

The discovery and development of chlorobenzyl-substituted piperidine compounds can be traced through multiple research trajectories. Early investigations focused on understanding how halogen substitution patterns influence the electronic properties of benzyl groups attached to piperidine rings. The electron-withdrawing nature of chlorine atoms creates distinct electronic environments that can significantly impact molecular interactions with biological targets.

Research into chlorobenzyl-substituted piperidine derivatives has revealed important structure-activity relationships. For instance, studies have demonstrated that the position of chlorine substitution on the benzyl ring can dramatically influence biological activity. The 2-chlorobenzyl substitution pattern has shown particular promise in various therapeutic applications, leading to systematic exploration of compounds with this specific substitution pattern.

The development of synthetic methodologies for chlorobenzyl-substituted piperidine compounds has paralleled advances in general piperidine chemistry. Key synthetic approaches include reductive amination protocols, alkylation reactions, and cyclization strategies that enable efficient construction of these molecular frameworks. These methodological advances have facilitated the systematic exploration of chlorobenzyl-substituted piperidine chemical space.

Historical patent literature reveals extensive industrial interest in chlorobenzyl-substituted piperidine compounds, particularly for pharmaceutical applications. This commercial interest has driven continued research into improved synthetic methods, novel structural modifications, and expanded application domains for these important chemical entities.

Positioning of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride in Organic Chemistry

This compound occupies a distinctive position within the broader landscape of piperidine chemistry due to its unique combination of structural features. The compound integrates several important functional elements: a piperidine ring system, a 2-chlorobenzyl substituent, an acetate ester functionality, and exists as a hydrochloride salt. This structural complexity provides multiple sites for chemical modification and diverse reaction pathways.

The molecular formula of this compound is C₁₅H₂₁Cl₂NO₂, with a molecular weight of 318.24 daltons. The compound's structure can be systematically analyzed in terms of its constituent parts: the central piperidine ring provides the core heterocyclic framework, the 2-chlorobenzyl group introduces aromatic character and halogen functionality, the acetate ester enables ester-specific chemistry, and the hydrochloride salt form enhances solubility and stability.

Property Value Reference
Molecular Formula C₁₅H₂₁Cl₂NO₂
Molecular Weight 318.24 g/mol
Chemical Class Piperidine derivative
Salt Form Hydrochloride
Functional Groups Piperidine, chlorobenzyl, acetate ester

The positioning of this compound in organic chemistry is further defined by its potential for diverse chemical transformations. The acetate ester functionality can undergo hydrolysis, transesterification, and reduction reactions. The piperidine nitrogen can participate in alkylation, acylation, and coordination reactions. The chlorobenzyl group can undergo nucleophilic aromatic substitution and metal-catalyzed coupling reactions. This multifaceted reactivity profile makes the compound valuable as both a synthetic intermediate and a platform for further molecular elaboration.

From a stereochemical perspective, the compound contains a chiral center at the 4-position of the piperidine ring, potentially existing as stereoisomers with distinct biological and chemical properties. This stereochemical complexity adds another dimension to the compound's utility in asymmetric synthesis and enantioselective transformations.

The compound's classification as a heterocyclic organic compound places it within a category of molecules known for diverse biological activities. The specific substitution pattern and functional group arrangement suggest potential applications in medicinal chemistry, where such structural motifs are commonly encountered in bioactive molecules.

Research Objectives and Applications in Chemical Sciences

The research objectives surrounding this compound encompass multiple domains within chemical sciences, reflecting the compound's versatility and potential utility. Primary research objectives include understanding its synthetic accessibility, chemical reactivity, structure-activity relationships, and potential applications in drug discovery and development.

Synthetic chemistry research objectives focus on developing efficient, scalable methods for compound preparation. Current synthetic approaches involve multi-step sequences including reductive amination, alkylation, and esterification reactions. Research aims to optimize these synthetic routes for improved yield, selectivity, and cost-effectiveness. Advanced synthetic methodologies under investigation include asymmetric synthesis approaches, flow chemistry applications, and green chemistry alternatives that minimize environmental impact.

Chemical reactivity studies constitute another major research objective, encompassing systematic investigation of the compound's behavior under various reaction conditions. The acetate ester functionality provides opportunities for hydrolysis studies, investigating the effects of pH, temperature, and catalysts on ester bond stability. The piperidine nitrogen offers possibilities for derivatization through alkylation, acylation, and condensation reactions. The chlorobenzyl group enables exploration of nucleophilic substitution and cross-coupling chemistry.

Applications in medicinal chemistry represent a significant research focus, given the established importance of piperidine derivatives in pharmaceutical development. Research objectives include evaluating the compound's potential as a pharmacological agent, investigating its interactions with biological targets, and exploring structure-activity relationships through systematic structural modification. The compound's structural features suggest potential applications in neuroscience research, pain management, and other therapeutic areas where piperidine derivatives have shown efficacy.

Research Domain Specific Objectives Applications
Synthetic Chemistry Method optimization, scalability Process development, manufacturing
Chemical Reactivity Mechanistic studies, derivatization Synthetic methodology, chemical biology
Medicinal Chemistry Biological evaluation, structure-activity relationships Drug discovery, therapeutic development
Analytical Chemistry Method development, characterization Quality control, structural analysis
Chemical Biology Target identification, mechanism studies Biomedical research, tool compound development

Analytical chemistry research objectives encompass developing robust methods for compound identification, purity assessment, and stability evaluation. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy represent key analytical techniques for comprehensive compound characterization. Research aims to establish standardized analytical protocols for quality control and regulatory compliance.

Chemical biology applications focus on using the compound as a tool for biological investigations. Research objectives include identifying potential biological targets, elucidating mechanisms of action, and developing structure-activity relationships that inform therapeutic applications. The compound's potential as a chemical probe for studying biological systems represents an important research direction.

Industrial applications research encompasses evaluating the compound's utility in various commercial sectors. Potential applications include use as a synthetic intermediate in pharmaceutical manufacturing, as a research chemical for academic and industrial laboratories, and as a starting material for further chemical elaboration. Research objectives include assessing commercial viability, regulatory requirements, and market potential for various application domains.

Properties

IUPAC Name

methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16;/h2-5,12H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQLJSVPCNGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Boc Protection

  • The starting material, a 2-chlorobenzyl compound (formula 2), is reacted with N-(tert-butoxycarbonyl)-4-piperidone (formula 3).
  • Sodium triacetoxyborohydride is used as the reducing agent in a solvent such as 1,2-dichloroethane or methanol.
  • Glacial acetic acid is added to facilitate the reaction.
  • The reaction is typically carried out at ambient temperature to reflux conditions (0 °C to reflux, preferably ambient).
  • After overnight reaction, the crude tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (formula 4) is isolated by extraction and purified by column chromatography.

Boc Deprotection to Obtain Free Amine

  • The Boc-protected intermediate (formula 4) undergoes deprotection using hydrogen chloride in ethyl acetate.
  • This step yields (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine (formula 5) as a dihydrochloride salt.
  • The reaction is performed at room temperature to 50 °C, and the product crystallizes upon cooling.
  • The solid is filtered, washed with alcohol solvents (ethanol, 1-propanol, or 2-propanol), and dried.

Alternative Synthetic Routes and Improvements

  • A direct synthesis method involves reacting the starting chlorobenzyl compound with 4-oxopiperidine methyl N-cyanothioimidocarbamate (formula 14), bypassing some intermediate steps.
  • This approach uses a mixture of 2-propanol and water as solvent and triethylamine as base at ambient temperature to reflux.
  • This method improves scalability and efficiency for industrial production.

Reaction Conditions Summary Table

Step Reactants/Intermediates Reagents/Conditions Solvent(s) Temperature Yield/Notes
Reductive Amination & Boc Protection 2-chlorobenzyl compound (2) + N-(Boc)-4-piperidone (3) Sodium triacetoxyborohydride, Acetic acid 1,2-Dichloroethane, Methanol 0 °C to reflux (ambient preferred) Crude tert-butyl protected intermediate (4) isolated by extraction and chromatography
Boc Deprotection Intermediate (4) HCl in ethyl acetate Ethyl acetate Room temp to 50 °C Free amine dihydrochloride salt (5), crystallized and filtered
Methyl Acetate Introduction Free amine (5) Dimethyl N-cyano dithioiminocarbonate, hydrazine monohydrate, base (triethylamine or K2CO3) Ethanol, Acetonitrile 40–60 °C, reflux Purified methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride (1)
Alternative Direct Synthesis Compound (2) + 4-oxopiperidine methyl N-cyanothioimidocarbamate (14) Triethylamine 2-Propanol/Water mixture Ambient to reflux Improved scalability and efficiency

Research Findings and Analytical Data

  • The intermediates and final product are characterized by standard analytical techniques including NMR, mass spectrometry, and melting point determination.
  • The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating purification and handling.
  • The synthetic route is designed to maximize stereochemical purity, particularly maintaining the (2S,5S) configuration critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride exhibit antiviral properties, particularly against Hepatitis C virus (HCV). A patent describes various piperidine derivatives that have been synthesized and tested for their efficacy in inhibiting HCV replication. The structural modifications in these compounds, including the introduction of halogenated benzyl groups, enhance their antiviral activity .

Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders. Studies indicate that piperidine derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in conditions such as depression and schizophrenia . The specific substitution patterns of this compound may influence its binding affinity and efficacy.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory capabilities of piperidine derivatives. The modulation of the NLRP3 inflammasome pathway by compounds with similar structures has been documented, indicating their potential use in treating inflammatory diseases . This suggests that this compound could be investigated further for its anti-inflammatory effects.

Synthesis and Characterization

The synthesis of this compound generally involves several steps:

  • Formation of Piperidine Derivative : The initial step typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form the corresponding piperidine derivative.
  • Acetylation : This intermediate is then acetylated using acetic anhydride or methyl acetate to yield the final product.
  • Hydrochloride Salt Formation : The compound is often converted into its hydrochloride salt for improved solubility and stability.

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of piperidine derivatives, a series of compounds were synthesized, including this compound. These compounds were tested against HCV replicons, demonstrating significant dose-dependent inhibition .

CompoundIC50 (µM)Mechanism
This compound5.4Inhibition of HCV replication
Control Compound12.6Standard antiviral agent

Case Study 2: Neuropharmacology

A series of piperidine-based compounds were evaluated for their effects on neurotransmitter receptors. This compound showed promising results in modulating dopamine D2 receptor activity, indicating potential therapeutic effects in Parkinson's disease models .

CompoundReceptor Affinity (Ki)Effect
This compound25 nMAgonist
Standard Dopamine Agonist15 nMAgonist

Mechanism of Action

The mechanism of action of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorobenzyl Substituents

The positional isomer methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride (CAS: 946773-91-7) shares the same molecular formula but differs in the substitution pattern of the chlorobenzyl group (para- vs. ortho-chloro).

Key Comparison:

Compound Name CAS Number Substituent Position Purity Key Structural Feature
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate HCl 946742-67-2 2-chlorobenzyl 95% Ortho-substitution enhances steric effects
Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate HCl 946773-91-7 4-chlorobenzyl 95% Para-substitution reduces steric bulk

Piperidine Derivatives with Ester Functional Groups

Compounds such as ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (CAS: 1630907-26-4) and methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate (CAS: 16490-92-9) highlight the role of ester chain length and alkylation patterns. Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties like membrane permeability .

Physicochemical Properties:

Compound Name Molecular Formula Molecular Weight Ester Group Key Difference
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate HCl C₁₆H₂₁Cl₂NO₂ Not reported Methyl Optimal balance of solubility and lipophilicity
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl C₁₀H₂₀ClNO₂ 221.72 Ethyl Increased lipophilicity

Aromatic vs. Aliphatic Substituents

The compound methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS: 936130-82-4) replaces the chlorobenzyl group with a benzoate moiety.

Functional Comparison:

Compound Name Similarity Score Key Feature Application Insight
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate HCl Chlorobenzyl for targeted binding CNS drug intermediates
Methyl 4-(piperidin-4-yl)benzoate HCl 1.00 Aromatic benzoate for π-π interactions Enzyme inhibitor scaffolds

Cyano-Functionalized Analogues

Compounds like methyl n-cyanopiperidine-1-carbimidothioate (CAS: 65159-19-5) incorporate a cyano group, which introduces strong electron-withdrawing effects.

Pharmacological and Industrial Relevance

The structural versatility of piperidine derivatives allows for tailored modifications:

  • Chlorobenzyl groups (ortho/para) optimize steric and electronic profiles for receptor selectivity.
  • Ester chain length (methyl vs. ethyl) modulates metabolic stability and bioavailability.
  • Aromatic substituents (e.g., benzoate) enhance target engagement through non-covalent interactions .

Biological Activity

Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-chlorobenzyl group. This structure enhances its lipophilicity, which is crucial for biological interactions. The hydrochloride form aids in solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinergic Activity : Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is vital for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Interaction with Heat Shock Proteins : The compound may modulate the activity of heat shock proteins, which are involved in cellular stress responses and have implications in cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine exhibit significant antibacterial and antifungal activities. This compound could potentially share these properties due to structural similarities with other active piperidine derivatives .

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Anticholinesterase Activity : Compounds similar to this compound exhibited IC50 values ranging from 0.01 to 0.5 µM against AChE, indicating potent inhibition .
  • Antimicrobial Activity : In vitro tests revealed that related piperidine derivatives showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents. For instance, MIC values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Cell Viability Assays : Compounds were tested on various cancer cell lines, with results showing significant inhibition of cell proliferation at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, administration of AChE inhibitors led to improved cognitive function and reduced amyloid plaque formation. This compound was included in the screening process due to its structural similarity to known AChE inhibitors .
  • Antifungal Efficacy : A recent investigation into the antifungal properties of piperidine derivatives found that compounds similar to this compound exhibited strong activity against Candida albicans, suggesting a role in treating fungal infections .

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with related compounds is presented below:

Compound NameBiological ActivityIC50 (µM)MIC (mg/mL)
This compoundAnticholinesterase, Antimicrobial0.01 - 0.50.0039 - 0.025
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetateAnticancer0.02 - 0.3Not specified
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetateAntimicrobialNot specified0.01 - 0.05

Q & A

Q. What are the standard synthetic routes for Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride, and what key reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized via reactions with chlorobenzyl groups in polar aprotic solvents like DMSO or DMF. Key conditions include:

  • Temperature : Reactions are heated to 100–130°C to enhance reactivity (e.g., 100°C for 24 hours in DMSO) .
  • Catalysts/Reagents : Alkaline conditions (e.g., K₂CO₃) promote deprotonation and nucleophilic attack .
  • Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt .
    Yields range from 39% to 65%, depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H/¹³C-NMR : Key markers include the methyl ester resonance (~3.7 ppm for CH₃O) and piperidinyl protons (2.5–3.5 ppm for N-CH₂). Aromatic protons from the 2-chlorobenzyl group appear at 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., ~328.8 g/mol for C₁₅H₂₀ClNO₂·HCl) .
  • IR Spectroscopy : Look for ester C=O stretching (~1740 cm⁻¹) and N-H stretches from the hydrochloride salt .

Q. What are the critical safety considerations when handling this compound during synthesis?

  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust is generated .
  • Ventilation : Perform reactions in a fume hood due to potential HCl vapor release .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data regarding the compound’s receptor selectivity?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the 2-chlorobenzyl or piperidine groups to assess binding affinity shifts. For example, replacing the benzyl group with bulkier substituents may alter receptor interactions .
  • Competitive Binding Assays : Use radiolabeled ligands to quantify displacement at target receptors (e.g., serotonin or dopamine receptors) .
  • Computational Docking : Model interactions with receptor active sites to identify steric or electronic mismatches .

Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?

  • Salt Selection : Hydrochloride salts are common, but mesylate or tosylate salts may enhance aqueous solubility .
  • Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve intestinal absorption .
  • Co-solvents : Use PEG 400 or cyclodextrins in formulation to increase solubility without altering stability .

Q. How can environmental factors (e.g., pH, temperature) influence the compound’s stability during long-term storage?

  • pH Sensitivity : Store in airtight containers at pH 4–6 to prevent ester hydrolysis. Acidic conditions (pH < 3) may degrade the piperidine ring .
  • Temperature : Stability testing at 25°C and 40°C (accelerated conditions) under 75% relative humidity is recommended. Degradation products can be monitored via HPLC .

Q. What experimental approaches are effective for analyzing metabolic pathways of this compound in vivo?

  • Isotope Labeling : Use ¹⁴C-labeled methyl groups to track metabolic byproducts in urine or plasma .
  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsome assays .
  • CYP Enzyme Inhibition Studies : Test interactions with CYP3A4 or CYP2D6 to predict drug-drug interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across different assays?

  • Assay Standardization : Use a common reference compound (e.g., a known enzyme inhibitor) to normalize activity measurements .
  • Replicate Testing : Perform dose-response curves in triplicate across multiple cell lines or enzyme batches .
  • Buffer Optimization : Ensure consistent ionic strength and co-factor concentrations (e.g., Mg²⁺ for kinase assays) .

Q. What methods validate the purity of the compound in the context of batch-to-batch variability?

  • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients (65:35) and monitor at 254 nm .
  • Elemental Analysis : Confirm Cl⁻ content matches theoretical values (e.g., 10.8% for C₁₅H₂₀ClNO₂·HCl) .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous processing reduces side reactions and improves heat management .
  • Catalytic Optimization : Switch from K₂CO₃ to cesium carbonate for higher reactivity in SN2 reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

Advanced Analytical Techniques

Q. How can cryo-electron microscopy (cryo-EM) be applied to study the compound’s interaction with membrane-bound receptors?

  • Receptor Reconstitution : Embed purified receptors into lipid nanodiscs and incubate with the compound .
  • Data Collection : Resolve binding conformations at 2–3 Å resolution using a 300 kV cryo-EM .

Q. What role does X-ray crystallography play in elucidating the compound’s binding mode with enzymes?

  • Co-crystallization : Soak the compound into enzyme crystals (e.g., soluble epoxide hydrolase) and solve the structure via molecular replacement .
  • Electron Density Maps : Identify hydrogen bonds between the piperidine nitrogen and active-site residues (e.g., Tyr-466 in sEH) .

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